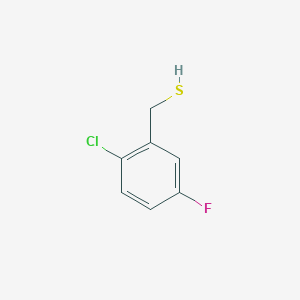

(2-Chloro-5-fluorophenyl)methanethiol

Description

Properties

Molecular Formula |

C7H6ClFS |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

(2-chloro-5-fluorophenyl)methanethiol |

InChI |

InChI=1S/C7H6ClFS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 |

InChI Key |

GPJFLTBGNBOUBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CS)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 2-Chloro-5-fluorobromobenzene or similar halogenated aromatic compounds.

- Reagent: Thiourea or hydrogen sulfide (H₂S).

- Reaction Conditions:

- Elevated temperatures (80–150°C).

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts like potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution.

Reaction Pathway:

- Nucleophilic attack of thiourea or H₂S on the aromatic halogen substituent.

- Formation of aryl thiocyanate or aryl thiol intermediates.

- Hydrolysis of thiocyanate or related intermediates under acidic or basic conditions to produce the free thiol.

Notes:

- This method is straightforward but may require careful control of reaction conditions to prevent over-reaction or side products.

- Yields are typically moderate to high (60–85%).

Conversion of Aromatic Halides to Thiols via Metal-Mediated Substitution

Method Overview:

A more advanced approach involves metal-mediated nucleophilic substitution, such as using zinc or magnesium to activate the aromatic halide for thiolation.

Procedure:

- Starting Material: 2-Chloro-5-fluorobromobenzene.

- Reagents:

- Thiourea or sodium hydrosulfide (NaHS).

- Metal powders (e.g., zinc dust or magnesium turnings).

- Reaction Conditions:

- Reflux in solvents like ethanol, acetonitrile, or tetrahydrofuran (THF).

- Temperatures ranging from 50°C to 120°C.

Reaction Pathway:

- Metal insertion into the aromatic halogen bond, forming organometallic intermediates.

- Nucleophilic attack by sulfur source to displace the halogen.

- Hydrolysis to liberate the free thiol.

Notes:

- This method often provides higher selectivity and yields.

- Suitable for synthesizing compounds with multiple halogen substituents.

Thiolation via Reduction of Aromatic Sulfonates or Sulfonyl Chlorides

Method Overview:

This approach involves converting aromatic sulfonates or sulfonyl chlorides into thiols through reduction.

Procedure:

- Starting Material: Aromatic sulfonates or sulfonyl chlorides derived from 2-Chloro-5-fluorobenzene.

- Reagents:

- Phosphorus or zinc powder.

- Thiourea or sodium hydrosulfide as sulfur source.

- Reaction Conditions:

- Heating under reflux in suitable solvents like ethanol or acetic acid.

Reaction Pathway:

- Formation of sulfonate or sulfonyl intermediates.

- Reduction to aromatic thiols, often via phosphorus or zinc-mediated pathways.

Notes:

- Less common but useful when direct halogen substitution is challenging.

Synthesis via Halogenation of Phenylthiol Precursors

Method Overview:

This involves synthesizing phenylthiol derivatives first, then introducing halogen substituents via electrophilic halogenation.

Procedure:

Reaction Conditions:

- Solvent: Carbon tetrachloride or acetonitrile.

- Temperature: 0–25°C for controlled halogenation.

Notes:

- This method is more indirect but allows precise control over substitution patterns.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated aromatic | Thiourea/H₂S | Elevated temp (80–150°C), polar solvents | Straightforward, high yield | Possible over-reaction |

| Metal-mediated substitution | Aromatic halide | Zn/Mg, NaHS | Reflux in ethanol/THF | High selectivity, yield | Requires metal handling |

| Reduction of sulfonates | Aromatic sulfonates | Zinc/Phosphorus | Reflux in ethanol | Useful for complex substitutions | Less direct |

| Electrophilic halogenation | Phenylthiol | NBS/NCS | 0–25°C | Precise substitution | Indirect, multi-step |

Scientific Research Applications

(2-Chloro-5-fluorophenyl)methanethiol has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is used in:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorophenyl)methanethiol involves its interaction with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Thiol vs. Alcohol vs. Ketone

A. (2-Chloro-5-ethoxy-4-fluorophenyl)methanol

- Functional group : Alcohol (-OH) vs. thiol (-SH).

- Acidity: Methanol derivatives (pKa ~15–16) are less acidic than thiols (pKa ~10), reducing solubility in basic media.

- Substituent effects: The ethoxy group at position 5 (electron-donating) in the methanol analog contrasts with fluorine at position 5 (electron-withdrawing) in the target compound, altering electronic density and directing further substitutions differently.

- Applications: Methanol derivatives are often intermediates in agrochemical synthesis, while thiols are utilized in metal-binding or crosslinking reactions .

B. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

- Functional group : Ketone (C=O) vs. thiol (-SH).

- Reactivity : Ketones undergo nucleophilic additions or condensations, whereas thiols participate in disulfide formation or redox reactions.

- Substituent effects: The iodine atom at position 5 (vs.

Halogenation Patterns in Agrochemicals

- Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) and halosafen (5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide): Structural differences: Phenoxy-benzoic acid/benzamide backbones vs. benzyl thiol. Common features: Chloro and fluoro substituents enhance metabolic stability and bioactivity in herbicides by resisting enzymatic degradation. Inference: The target compound’s halogenation may similarly improve stability in agrochemical applications, though its thiol group could introduce unique reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Reactivity

| Position | Substituent | Electronic Effect | Impact on Thiol Reactivity |

|---|---|---|---|

| 2 | Cl | Electron-withdrawing | Increases thiol acidity, enhances nucleophilicity |

| 5 | F | Electron-withdrawing | Further polarizes aromatic ring, stabilizes intermediates |

Research Findings

- Electronic Effects : The 2-Cl and 5-F substituents create a polarized aromatic ring, directing electrophilic attacks to the para position relative to the thiol group.

- Synthetic Utility: The compound’s thiol group enables conjugation with metals (e.g., gold nanoparticles) or participation in Michael additions, distinguishing it from alcohol/ketone analogs.

Q & A

Q. What are the recommended laboratory-scale synthesis routes for (2-Chloro-5-fluorophenyl)methanethiol?

Methodological Answer:

- Catalytic Thiolation : Use methanol and hydrogen sulfide with acid-base catalysts (e.g., K₂WO₄/alumina) under controlled temperatures (200–300°C) to introduce the thiol group. Adjust catalyst acidity to favor methanethiol over dimethyl sulfide byproduct formation .

- Halogen Substitution : Start with fluorinated and chlorinated benzyl precursors (e.g., 2-chloro-5-fluorobenzylamine) and employ nucleophilic substitution with thiourea or sodium hydrosulfide. Optimize solvent polarity (e.g., DMSO or THF) to stabilize intermediates and avoid side reactions .

Table 1: Catalyst Performance in Thiolation Reactions

| Catalyst System | Temperature (°C) | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| K₂WO₄/Alumina | 250 | 85 | 78 | |

| Cs-promoted Zeolite | 280 | 92 | 82 |

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (2-chloro, 5-fluoro) and thiol proton integration. Compare shifts with analogous compounds (e.g., 2-chloro-5-fluorobenzylamine) to validate structure .

- GC-MS : Detect trace impurities (e.g., unreacted precursors) with a DB-5MS column and electron ionization. Calibrate using reference standards of methanethiol derivatives .

- Elemental Analysis : Verify C, H, N, S, Cl, and F percentages to confirm stoichiometry .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of volatile thiol vapors .

- Storage : Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent oxidation of the thiol group. Avoid proximity to strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How do acid-base properties of catalysts affect selectivity in thiolation reactions?

Methodological Answer:

- Mechanism : Lewis acid sites (e.g., Al³⁺ in alumina) activate methanol, while basic sites (e.g., WO₄²⁻) facilitate H₂S dissociation. Lower acid strength reduces dimethyl sulfide byproduct formation by 30–40% .

- Experimental Design : Test catalysts with varying alkali promoters (e.g., Cs, K) and characterize acidity via NH₃-TPD. Correlate results with GC-MS product distribution .

Table 2: Acid-Base Properties vs. Product Selectivity

| Catalyst | Acid Strength (μmol NH₃/g) | Methanethiol Selectivity (%) |

|---|---|---|

| K₂WO₄/Alumina | 120 | 85 |

| Cs-Zeolite Y | 65 | 94 |

Q. How can solvent polarity stabilize intermediates during nucleophilic substitution?

Methodological Answer:

- Polar Aprotic Solvents : Use DMF or DMSO to stabilize carbocation intermediates in SN1 pathways. For SN2 mechanisms, lower-polarity solvents (e.g., THF) reduce transition-state crowding .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify solvent-dependent intermediates. Compare activation energies in different solvents .

Q. What methodologies assess environmental persistence and anaerobic biodegradation?

Methodological Answer:

- Microcosm Experiments : Incubate the compound in anaerobic sludge and measure methanethiol production via headspace GC-MS. Correlate with toxicity thresholds (IC₅₀ values) for methanogens .

- Computational Modeling : Apply QSAR models to predict hydrolysis rates and atmospheric oxidation pathways (e.g., reaction with OH radicals) using software like EPI Suite .

Table 3: Environmental Degradation Parameters

| Parameter | Value | Method |

|---|---|---|

| Hydrolysis Half-life | >30 days (pH 7) | OECD 111 Guideline |

| Atmospheric Lifetime | 2–5 hours (OH oxidation) | Global Climate Model |

Key Research Gaps

- Data Contradictions : Discrepancies in reported hydrolysis rates (e.g., 30 days vs. 45 days) require validation via standardized OECD 111 testing .

- Mechanistic Ambiguities : The role of halogen substituents (Cl/F) in altering thiol reactivity remains underexplored. Proposed studies: DFT calculations on transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.